1-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea

Description

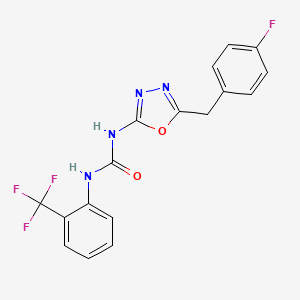

1-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea is a heterocyclic urea derivative featuring a 1,3,4-oxadiazole core substituted with a 4-fluorobenzyl group and a urea linkage to a 2-(trifluoromethyl)phenyl moiety.

Properties

IUPAC Name |

1-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]-3-[2-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F4N4O2/c18-11-7-5-10(6-8-11)9-14-24-25-16(27-14)23-15(26)22-13-4-2-1-3-12(13)17(19,20)21/h1-8H,9H2,(H2,22,23,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTRNNINACCHRFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F4N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound, including the oxadiazole ring and fluorinated phenyl groups, contribute to its reactivity and interaction with biological targets.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula:

- Molecular Formula : C18H16F4N4O

- IUPAC Name : this compound

The presence of the 4-fluorobenzyl and trifluoromethyl groups enhances its lipophilicity and may influence its binding affinity to biological targets.

The biological activity of this compound is likely mediated through its interaction with specific enzymes or receptors. The oxadiazole moiety may facilitate binding to molecular targets involved in various metabolic pathways. For instance, compounds with similar structures have been shown to inhibit key enzymes in bacterial fatty acid synthesis, suggesting a potential antibacterial mechanism.

Antimicrobial Activity

Research indicates that related compounds exhibit varying degrees of antimicrobial activity against a range of pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for some related oxadiazole derivatives:

| Compound | Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| Compound A | E. coli | 25 | Moderate |

| Compound B | S. aureus | 10 | Strong |

| Compound C | P. aeruginosa | 30 | Weak |

While specific data for this compound is limited, its structural analogs have demonstrated significant antibacterial properties, suggesting potential efficacy against similar pathogens.

Anticancer Activity

In vitro studies on structurally related compounds indicate potential anticancer properties. For example, compounds containing oxadiazole rings have shown inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The following table highlights findings from recent studies:

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound D | HeLa (cervical cancer) | 15 | Apoptosis induction |

| Compound E | MCF7 (breast cancer) | 20 | Cell cycle arrest |

Although direct studies on the specific compound are scarce, these findings suggest that similar oxadiazole derivatives may possess anticancer activity.

Case Studies

Case Study 1: Antibacterial Activity

A study conducted on various fluorinated oxadiazoles demonstrated that compounds with electron-withdrawing groups like fluorine exhibited enhanced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The study noted that the presence of fluorine atoms improved lipophilicity and facilitated better membrane penetration.

Case Study 2: Anticancer Properties

In another investigation focused on oxadiazole derivatives, researchers found that a compound similar to this compound showed promising results against breast cancer cell lines. The study reported an IC50 value indicating effective inhibition of cell growth through apoptosis pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea Derivatives with Heterocyclic Cores

(a) 1-(4-(4-((4-(2-(2-(5-(Benzyloxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(3-fluorophenyl)urea (2a)

- Structure : Contains a thiazole ring and piperazine-linked hydrazinyl moiety.

- Properties : Yield = 74.9%, m.p. = 190–192 °C, ESI-MS m/z = 694.3.

- The piperazine-hydrazine side chain may enhance solubility but reduce metabolic stability relative to the simpler oxadiazole-urea structure .

(b) 1-(4-(3,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-3-(4-fluorophenyl)urea (12)

- Structure : Pyrazole core with difluorophenyl and trifluoromethyl groups.

- Properties : Synthesized via isocyanate-amine coupling in THF.

- Comparison : The pyrazole ring’s aromaticity and nitrogen positioning differ from oxadiazole, affecting π-π stacking and hydrogen-bonding patterns. The trifluoromethyl group aligns with the target compound, suggesting shared hydrophobic interactions in target binding .

(c) 1-[5-(4-Ethoxy-3,5-dimethoxy-phenyl)-[1,3,4]thiadiazol-2-yl]-3-(3-fluoro-phenyl)-urea

- Structure : Thiadiazole core with ethoxy-dimethoxyphenyl and fluorophenyl groups.

- Properties : Molecular weight = 418.45 g/mol.

- Comparison : Thiadiazole’s sulfur atom introduces polarizability and van der Waals interactions distinct from oxadiazole’s oxygen and nitrogen. The ethoxy and methoxy substituents may enhance solubility but reduce membrane permeability compared to the fluorobenzyl group .

Table 1: Key Properties of Selected Urea Derivatives

*Data inferred from analogs; direct experimental data unavailable in provided evidence.

Functional Group Impact Analysis

- Fluorine/Trifluoromethyl Groups : Present in all compared compounds, these groups enhance electronegativity and lipophilicity, promoting target affinity and resistance to oxidative metabolism .

- Urea Linkage: Critical for hydrogen-bond donor/acceptor capacity.

- Heterocyclic Cores : Oxadiazole (target) vs. thiazole (2a) vs. pyrazole (12):

Research Findings and Limitations

- Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to and (e.g., isocyanate-amine coupling or heterocycle formation via cyclization). However, the fluorobenzyl substitution may require specialized protecting groups .

- Structural Data Gaps: No crystallographic or computational data for the target compound are provided. Analogous isostructural compounds (e.g., ) suggest planar conformations with perpendicular fluorophenyl groups, which could influence packing and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.